molecular formula C9H10F2O3S B12083996 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol

Cat. No.: B12083996
M. Wt: 236.24 g/mol
InChI Key: TYQWMFOUGKXFFN-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a propanol chain, with two fluorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonyl propanoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-((3,4-Difluorophenyl)sulfonyl)propanoic acid.

    Reduction: 3-((3,4-Difluorophenyl)sulfanyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)propan-1-ol: Lacks the sulfonyl group, which significantly alters its chemical properties and applications.

    Fluconazole: Contains a similar difluorophenyl group but has a different overall structure and is primarily used as an antifungal agent.

Uniqueness

3-((3,4-Difluorophenyl)sulfonyl)propan-1-ol is unique due to the presence of both the sulfonyl group and the difluorophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F2O3S

Molecular Weight

236.24 g/mol

IUPAC Name

3-(3,4-difluorophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H10F2O3S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6,12H,1,4-5H2

InChI Key

TYQWMFOUGKXFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCO)F)F

Origin of Product

United States

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